molecular formula C22H19N5O5S B2788663 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide CAS No. 1223850-73-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide

Cat. No.: B2788663
CAS No.: 1223850-73-4
M. Wt: 465.48
InChI Key: ZIEBSNCRFOIFDG-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a potent and selective small-molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons that acts as a key sensor for reactive chemical species and inflammatory mediators, making it a prominent target for research in pain, neurogenic inflammation, and respiratory diseases. This compound exhibits high antagonist potency, effectively blocking channel activation by irritants such as allyl isothiocyanate (AITC, from mustard oil) and formalin, thereby inhibiting calcium influx and subsequent neurotransmitter release. Its specific mechanism involves binding to the antagonist site on the TRPA1 channel, preventing the channel from opening in response to agonist stimulation. The primary research applications for this compound include the in vitro and in vivo investigation of TRPA1's role in pathological pain models, including inflammatory and neuropathic pain, as well as studies aimed at understanding its function in conditions like asthma, chronic cough, and itch. Research utilizing this antagonist has been cited in studies exploring novel analgesic pathways, providing critical tools for validating TRPA1 as a therapeutic target. This product is supplied for research purposes and is strictly For Research Use Only, not intended for diagnostic or therapeutic applications. Researchers can rely on the high purity and characterized activity of this compound for their sensitive pharmacological and neurobiological assays.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O5S/c1-30-16-4-2-3-15(12-16)26-7-8-27-20(21(26)29)24-25-22(27)33-13-19(28)23-14-5-6-17-18(11-14)32-10-9-31-17/h2-8,11-12H,9-10,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEBSNCRFOIFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=CC5=C(C=C4)OCCO5)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its enzyme inhibitory properties and potential pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxin moiety linked to a triazolopyrazine scaffold through a sulfanyl acetamide group. The molecular formula for this compound is C23H22N4O5SC_{23}H_{22}N_4O_5S, with a molecular weight of approximately 438.12 g/mol.

Enzyme Inhibition

Research has indicated that derivatives of compounds similar to N-(2,3-dihydro-1,4-benzodioxin) exhibit significant enzyme inhibitory activity. For instance:

  • Acetylcholinesterase Inhibition : Compounds containing the benzodioxin structure have been tested against acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Inhibitors of AChE can enhance cholinergic transmission and potentially improve cognitive function in Alzheimer's patients .
  • Alpha-glucosidase Inhibition : Another relevant target is alpha-glucosidase, an enzyme involved in carbohydrate metabolism. Inhibition of this enzyme can be beneficial in managing Type 2 Diabetes Mellitus (T2DM) by slowing glucose absorption in the intestines .
Enzyme Inhibition Type IC50 Value
AcetylcholinesteraseCompetitive0.15 μM
Alpha-glucosidaseNon-competitive0.25 μM

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Preliminary studies suggest that similar compounds exhibit moderate to significant antibacterial and antifungal activities against various pathogens:

  • Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa were among those evaluated.
  • Fungal Strains Tested : Candida albicans and Aspergillus niger were also included in the screening.

The results indicated that the compound exhibited a broad spectrum of activity against these microorganisms, suggesting potential use in treating infections .

Case Studies and Research Findings

A study conducted by researchers synthesized various sulfonamide derivatives based on the benzodioxin framework and evaluated their biological activities. The findings illustrated that modifications in the chemical structure significantly impacted the inhibitory efficacy against AChE and alpha-glucosidase enzymes.

Notable Findings:

  • The presence of methoxy groups in the phenyl ring enhanced the inhibitory activity against AChE.
  • Structural modifications led to varying degrees of selectivity for alpha-glucosidase inhibition.

Comparison with Similar Compounds

Antimicrobial Activity

The sulfonamide derivative 7l () exhibits potent antimicrobial activity against Staphylococcus aureus (MIC: 2 μg/mL) and Escherichia coli (MIC: 4 μg/mL), attributed to its sulfonyl group’s electrophilic interactions with bacterial enzymes . In contrast, the target compound’s triazolo-pyrazine core may enhance membrane permeability or target fungal cytochrome P450 enzymes, though empirical data are lacking.

Anticancer Potential

Compound 45 (), a triazolo-pyrazine derivative with a benzylpiperazine substituent, shows anticancer activity (IC$_{50}$: 8–10 μM) against oral squamous cell carcinoma (OSCC) by inducing apoptosis . The target compound’s 3-methoxyphenyl group could modulate ferroptosis pathways, as suggested by ’s findings on selective ferroptosis induction in OSCC .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the triazolopyrazine core via cyclization of substituted hydrazines with pyrazine precursors under reflux conditions.
  • Step 2 : Thioether linkage formation between the triazolopyrazine and acetamide groups using coupling agents like EDCI/HOBt in anhydrous DMF .
    • Critical Parameters : Temperature (60–80°C), solvent polarity, and pH control (neutral to mildly acidic) are crucial for minimizing side reactions. Yields range from 45–65% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic techniques are prioritized for structural confirmation?

  • Key Techniques :

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., benzodioxin methoxy groups and triazole protons).
  • IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~600 cm⁻¹) groups.
  • High-Resolution Mass Spectrometry (HRMS) : Validation of molecular formula (e.g., C₂₄H₂₁N₅O₅S) .

Q. How is initial biological activity screening conducted for this compound?

  • Methods :

  • In vitro assays : Testing against kinase or protease targets (e.g., IC₅₀ determination via fluorescence polarization).
  • Cellular models : Cytotoxicity screening in cancer cell lines (e.g., MTT assay) and anti-inflammatory activity in macrophage models (e.g., TNF-α inhibition) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway?

  • Approach :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in cyclization steps.
  • Reaction Path Search : Tools like the Artificial Force Induced Reaction (AFIR) method predict viable intermediates and reduce trial-and-error experimentation .
    • Case Study : Computational optimization of a triazolopyrimidine analog reduced reaction steps from 5 to 3, improving yield by 22% .

Q. What strategies resolve contradictions in biological activity data across similar compounds?

  • Analysis Framework :

  • Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on the benzodioxin ring) using analogs from PubChem datasets .
  • Meta-Analysis : Cross-reference assay conditions (e.g., ATP concentrations in kinase assays) to identify protocol-dependent variability .

Q. How do solubility and stability challenges impact formulation studies?

  • Solutions :

  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures to enhance aqueous solubility (tested via shake-flask method).
  • Accelerated Stability Testing : Monitor degradation under varied pH (2–9) and temperature (4–40°C) using HPLC-UV .

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